[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide
Description
2-(4-Chlorophenyl)ethylamine hydrobromide (CAS: 1609409-27-9) is a hydrobromide salt of a synthetic amine derivative. Its molecular formula is C₁₇H₂₀ClNO·BrH, with a molecular weight of 371 g/mol. Structurally, it features a 4-chlorophenethyl group linked to a 4-ethoxybenzylamine moiety via an ethyl chain (Figure 1). The compound is primarily used as a research chemical and intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.BrH/c1-2-20-17-9-5-15(6-10-17)13-19-12-11-14-3-7-16(18)8-4-14;/h3-10,19H,2,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZXZZXCDPWUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-27-9 | |
| Record name | Benzeneethanamine, 4-chloro-N-[(4-ethoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of Primary Amines
A primary route involves the alkylation of 4-ethoxybenzylamine with 2-(4-chlorophenyl)ethyl bromide (or analogous electrophiles). This method parallels the synthesis of structurally related amines described in patent WO2010125414A1, where alkylation in apolar aprotic solvents (e.g., methylcyclohexane or toluene) at reflux temperatures yields secondary amines.
Procedure :
- 4-Ethoxybenzylamine (1.0 equiv) is dissolved in methylcyclohexane (MCH) under inert atmosphere.
- 2-(4-Chlorophenyl)ethyl bromide (1.2 equiv) is added dropwise, followed by a catalytic amount of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
- The mixture is heated to reflux (100–120°C) for 6–8 hours, with progress monitored via TLC or HPLC.
- Post-reaction, the organic phase is washed with water, dried over Na₂SO₄, and concentrated under reduced pressure.
- The crude amine is precipitated as its hydrobromide salt by treatment with HBr in diethyl ether, yielding crystalline product after filtration and drying.
Yield : 70–85% (depending on solvent purity and reaction time).
Advantages : Scalable, uses inexpensive reagents, and avoids moisture-sensitive conditions.
Reductive Amination
Reductive amination between 4-ethoxybenzaldehyde and 2-(4-chlorophenyl)ethylamine offers an alternative pathway. This method, akin to protocols in WO2015159170A2, employs hydrogenation or borohydride-based reduction to form the secondary amine.
Procedure :
- 4-Ethoxybenzaldehyde (1.0 equiv) and 2-(4-chlorophenyl)ethylamine (1.1 equiv) are combined in ethanol or toluene.
- The mixture is stirred at 60°C for 2 hours to form the imine intermediate, with water removed azeotropically using a Dean-Stark apparatus.
- Sodium cyanoborohydride (1.5 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
- The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
- The organic layer is dried, concentrated, and treated with HBr gas to precipitate the hydrobromide salt.
Yield : 65–75% (lower yields attributed to competing side reactions).
Optimization : Use of Pd/C under hydrogen gas (1–3 atm) improves selectivity and yield to >80%.
Nucleophilic Substitution via Intermediate Thiocyanate
A less conventional method, adapted from WO2010125414A1, involves thiocyanate intermediates. Here, 2-(4-chlorophenyl)ethyl thiocyanate is reacted with 4-ethoxybenzylamine under phase-transfer conditions.
Procedure :
- 2-(4-Chlorophenyl)ethyl bromide (1.0 equiv) is reacted with potassium thiocyanate (1.5 equiv) in a DCM/water biphasic system with TBAB.
- The resulting 2-(4-chlorophenyl)ethyl thiocyanate is isolated and reacted with 4-ethoxybenzylamine in MCH at reflux for 4 hours.
- The amine product is extracted, concentrated, and converted to the hydrobromide salt via HBr treatment.
Yield : 60–70% (limited by thiocyanate stability in aqueous media).
Comparative Analysis of Methodologies
Key Observations :
- Alkylation provides the highest yields but demands rigorous moisture control.
- Reductive amination is preferable for lab-scale synthesis due to operational simplicity.
- Thiocyanate routes, while environmentally favorable, require optimization to improve efficiency.
Critical Reaction Parameters
Solvent Systems
Catalysts and Additives
Salt Formation
- HBr gas vs. aqueous HBr : Gas-phase treatment minimizes hydrolysis but requires specialized equipment.
- Crystallization solvents : Ethyl acetate/MCH mixtures yield high-purity hydrobromide salts.
Challenges and Mitigation Strategies
- Over-alkylation : Controlled stoichiometry (1:1.2 amine:alkylating agent) and low temperatures (0–5°C) suppress di-alkylation.
- Imine stability : Use of molecular sieves or azeotropic water removal prevents hydrolysis during reductive amination.
- Thiocyanate hydrolysis : TBAB stabilizes the intermediate in aqueous media, reducing degradation.
Chemical Reactions Analysis
2-(4-Chlorophenyl)ethylamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine or benzylamine moieties.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous ethanol, methanol, dichloromethane
Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Chlorophenyl)ethylamine hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share aromatic substituents (e.g., 4-chlorophenyl, benzyl groups) or hydrobromide/hydrochloride salt forms. Below is a detailed comparison:
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Salt Form | Key Properties/Applications | Reference |
|---|---|---|---|---|---|---|---|
| 2-(4-Chlorophenyl)ethylamine hydrobromide | 1609409-27-9 | C₁₇H₂₀ClNO·BrH | 371 | 4-Chlorophenethyl, 4-ethoxybenzyl | Hydrobromide | Research intermediate; no therapeutic data | |
| Hydrobromide 2-[4-(4-chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol | Not provided | C₁₇H₁₅ClN₂OS·HBr | ~385 (est.) | 4-Chlorophenyl, thiazole | Hydrobromide | Anti-allergic activity (65% efficacy vs. anaphylactic shock) | |
| [2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride | 1609402-66-5 | C₁₃H₁₈ClN₂·HCl | 279.2 | 4-Chlorophenyl, piperidine | Hydrochloride | Discontinued; structural analog for receptor studies | |
| 1-(4-Bromophenyl)ethylamine hydrochloride | 1788613-51-3 | C₁₅H₂₅BrClN | 334.73 | 4-Bromophenyl, heptyl | Hydrochloride | No bioactivity data; alkyl chain impacts lipophilicity | |
| (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine | 444907-15-7 | C₁₈H₂₃NO | 269.38 | 4-Ethylbenzyl, 4-methoxyphenyl | None | Methoxy group enhances electron density; no salt form | |
| 2-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | 113248-68-3 | C₁₄H₁₅ClN₂ | 246.74 | 4-Chlorophenyl, pyridinylmethyl | None (free base) | Pyridine introduces hydrogen-bonding potential |
Structural and Functional Insights
4-Ethoxybenzyl (target compound) vs. 4-methoxybenzyl (CAS 444907-15-7): Ethoxy’s longer chain may enhance metabolic stability compared to methoxy . Pyridinylmethyl (CAS 113248-68-3) introduces a basic nitrogen, altering solubility and binding interactions .
Salt choice impacts solubility: Hydrobromides are generally less water-soluble than hydrochlorides but may improve bioavailability in hydrophobic environments .
Therapeutic Potential: The thiazole-containing hydrobromide (CAS 5) demonstrated 65% anti-allergic efficacy in guinea pigs, comparable to Claritin® (76%) . This suggests aromatic amines with hydrobromide salts may be viable for allergy drug development. The target compound lacks published bioactivity data but shares structural motifs with active analogs, warranting further pharmacological studies .
Biological Activity
2-(4-Chlorophenyl)ethylamine hydrobromide is a synthetic organic compound characterized by its unique structural features, which include a chlorophenyl group and an ethoxybenzyl moiety. This compound belongs to the class of secondary amines, and its hydrobromide salt form enhances its solubility and stability in various solvents. The biological activity of this compound has been the subject of various studies, exploring its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula for 2-(4-Chlorophenyl)ethylamine hydrobromide can be represented as follows:
This structure consists of:
- A chlorinated phenyl group which may influence its interaction with biological targets.
- An ethoxybenzyl group that contributes to its pharmacokinetic properties.
The mechanism of action for 2-(4-Chlorophenyl)ethylamine hydrobromide involves interactions with specific molecular targets, primarily neurotransmitter receptors. It is hypothesized that this compound may modulate the activity of various receptors, including:
- Nicotinic acetylcholine receptors (nAChRs) : Potentially acting as positive allosteric modulators.
- Serotonin receptors : Implicated in mood regulation and antidepressant effects.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant properties. For instance, studies have shown that derivatives can enhance serotonin and norepinephrine levels in the brain, leading to improved mood and cognitive function. A comparative analysis is presented in Table 1.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)ethanamine | Similar aromatic substituents | Antidepressant effects |
| 1-(4-Bromophenyl)-2-(4-methoxyphenyl)ethanamine | Halogenated phenyl groups | Antitumor activity |
| 1-(3-Chlorophenyl)-2-(3-methoxyphenyl)ethanamine | Different chlorinated position | Neuroprotective effects |
Neuroprotective Effects
Compounds similar to 2-(4-Chlorophenyl)ethylamine hydrobromide have demonstrated neuroprotective properties in various in vitro studies. These include protection against oxidative stress and modulation of apoptotic pathways in neuronal cells.
Case Studies
A notable study evaluated the neuroprotective effects of a related compound on human prostate cancer cells (PC-3). The results indicated a significant reduction in cell proliferation associated with the modulation of alpha1 adrenergic receptors, suggesting potential applications in cancer therapy as well as neuroprotection.
Research Findings
A series of experiments have been conducted to assess the biological activity of 2-(4-Chlorophenyl)ethylamine hydrobromide. Key findings include:
- In vitro assays showed that the compound exhibits moderate activity at nAChRs with an EC50 value indicating effective receptor modulation.
- Cholinesterase inhibition : The compound has been evaluated for its ability to inhibit human acetylcholinesterase (hAChE), which is crucial for neurotransmitter regulation.
Q & A
Basic: What synthetic methodologies are recommended for high-yield preparation of 2-(4-Chlorophenyl)ethylamine hydrobromide?
Answer:
The compound can be synthesized via multi-step nucleophilic substitution reactions. A typical route involves:
Alkylation : Reacting 4-chlorophenethylamine with 4-ethoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the secondary amine.
Salt Formation : Treating the free base with hydrobromic acid (HBr) in anhydrous ethanol to precipitate the hydrobromide salt.
Key optimizations include:
- Temperature control (0–5°C during alkylation to minimize side reactions).
- Use of polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
- Purification via recrystallization from ethanol/ether mixtures to achieve >95% purity .
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-chlorophenyl (δ 7.2–7.4 ppm) and 4-ethoxybenzyl (δ 6.8–7.0 ppm) moieties.
- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the ethoxy group relative to the aromatic ring .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted starting materials) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cytotoxicity)?
Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or receptor isoforms. Validate using orthogonal assays (e.g., radioligand binding and functional cAMP assays) .
- Solubility Artifacts : Poor aqueous solubility of the free base can skew IC₅₀ values. Use hydrobromide salt in buffered solutions (pH 6.5–7.4) to ensure consistent bioavailability .
- Metabolite Interference : Screen for metabolites (e.g., demethylated derivatives) via LC-MS to rule out off-target effects .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting serotonin receptor modulation?
Answer:
- Substituent Variation : Replace the ethoxy group with methoxy or propoxy to assess steric/electronic effects on receptor binding. Evidence from analogs suggests bulkier groups reduce 5-HT₂A affinity .
- Isosteric Replacements : Substitute the chlorophenyl group with bromophenyl or fluorophenyl to evaluate halogen bonding contributions. Fluorine analogs often enhance blood-brain barrier penetration .
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Ser159 in 5-HT₂A) .
Advanced: How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed in preclinical studies?
Answer:
- Salt Selection : Hydrobromide salts improve aqueous solubility compared to hydrochloride counterparts, enhancing dissolution rates .
- Prodrug Design : Introduce ester prodrugs (e.g., acetylated amine) to increase lipophilicity and intestinal absorption .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to prolong half-life and reduce hepatic first-pass metabolism .
Advanced: What in vivo models are suitable for evaluating CNS activity, and what parameters should be monitored?
Answer:
- Rodent Models :
- Forced Swim Test (FST) : Measure immobility time reduction to assess antidepressant-like effects (dose range: 10–30 mg/kg i.p.) .
- Microdialysis : Monitor extracellular serotonin levels in the prefrontal cortex to confirm target engagement .
- Key Parameters :
- Plasma/brain concentration ratios (via LC-MS/MS).
- Metabolite profiling to distinguish parent compound effects from active metabolites .
Basic: What experimental protocols ensure reproducibility in receptor binding assays?
Answer:
Membrane Preparation : Isolate cortical membranes from Sprague-Dawley rats (postnatal day 60–90) to ensure receptor density consistency .
Radioligand Choice : Use [³H]Ketanserin for 5-HT₂A assays (Kd = 1–2 nM) with non-specific binding defined by 10 µM mianserin .
Data Normalization : Express results as % displacement relative to controls (mean ± SEM, n ≥ 3 replicates) .
Advanced: How can computational methods predict off-target interactions with monoamine transporters?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to the serotonin transporter (SERT) homology model to identify potential interaction hotspots (e.g., transmembrane domain 3) .
- Machine Learning Models : Train classifiers on ChEMBL datasets to predict inhibition of DAT/NET/SERT with >80% accuracy .
- In Silico Toxicity Screening : Use Derek Nexus to flag hepatotoxicity risks from reactive metabolites (e.g., quinone imines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
